2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol
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Overview
Description
2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a complex heterocyclic compound that combines the structural features of quinoline, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the following steps:
Formation of Quinazoline Derivative: The starting material, 4-hydrazinoquinazoline, is treated with potassium ethylxanthogenate to form the intermediate 4-(ethylxanthogenato)quinazoline.
Cyclization: The intermediate undergoes cyclization with triazole-2-thiol under acidic conditions to form the triazoloquinazoline core.
Substitution Reaction: The final step involves the substitution of the quinoline moiety at the 8-position with a suitable leaving group, such as a halide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halides or other suitable leaving groups in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(Quinolin-8-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiones: Exhibits similar biological activities and structural features.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Properties
Molecular Formula |
C19H13N5OS |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(quinolin-8-yloxymethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
InChI |
InChI=1S/C19H13N5OS/c26-19-21-14-8-2-1-7-13(14)18-22-16(23-24(18)19)11-25-15-9-3-5-12-6-4-10-20-17(12)15/h1-10H,11H2,(H,22,23) |
InChI Key |
CJKPHVJMPWPEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)COC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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